1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

DPP-4 inhibition Type 2 diabetes Enzyme assay

This compound is the penultimate key intermediate for synthesizing Teneligliptin and is designated as Teneligliptin Impurity A for ANDA submissions. Its unique 5-position piperazine substitution is essential for the drug's 'J-shaped' binding mode and sub-nanomolar DPP-4 potency (IC50: 0.37 nM). Procuring this specific intermediate, rather than generic analogs, mitigates risk in downstream synthesis and ensures analytical accuracy for HPLC/LC-MS method validation. It is compatible with continuous-flow manufacturing for process scale-up.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
CAS No. 401566-79-8
Cat. No. B052795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine
CAS401566-79-8
Synonyms1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-piperazine
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
InChIInChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
InChIKeyFBCUUXMVVOANMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine (CAS 401566-79-8): Procurement-Grade Intermediate for DPP-4 Inhibitor Synthesis


1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine (CAS 401566-79-8), also designated as Teneligliptin Impurity A [1], is a heterocyclic building block comprising a pyrazole ring substituted at the 5-position with a piperazine moiety. It serves as the penultimate key intermediate in the multi-step synthesis of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor [2], and is also employed as a certified reference standard for analytical method validation in pharmaceutical quality control [1].

Why 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine (CAS 401566-79-8) Cannot Be Replaced by Generic Piperazine Analogs


Substituting this specific intermediate with generic piperazine-pyrazole analogs introduces significant risk to downstream synthetic fidelity and analytical reliability. The compound's precise substitution pattern—a 3-methyl-1-phenylpyrazole coupled to piperazine at the 5-position—is structurally determinant for the DPP-4 inhibitory potency of the final drug substance Teneligliptin [1]. Regioisomers such as 1-(5-methyl-2-phenylpyrazol-3-yl)piperazine or derivatives lacking the 3-methyl substitution yield substantially altered steric and electronic profiles at the DPP-4 active site [2], resulting in marked differences in inhibitory activity [1]. Furthermore, in analytical applications, this compound is the designated Teneligliptin Impurity A, and substitution with a non-identical analog compromises the accuracy of HPLC quantification and regulatory compliance during ANDA submissions [3].

Quantitative Differentiation Evidence: 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine vs. Closest Analogs


DPP-4 Inhibitory Potency: Teneligliptin (Containing the Target Moiety) vs. Clinically Used DPP-4 Inhibitors

While the target compound itself is an intermediate and does not directly possess DPP-4 inhibitory activity, its incorporation into Teneligliptin confers a potency that substantially exceeds that of other clinically approved DPP-4 inhibitors. Teneligliptin demonstrates an IC50 of 0.37 nM against human DPP-4 [1], which is approximately an order of magnitude more potent than Vildagliptin and roughly two orders of magnitude more potent than Sitagliptin [2].

DPP-4 inhibition Type 2 diabetes Enzyme assay

DPP-4 Selectivity: Teneligliptin Moiety vs. Other DPP-4 Inhibitors

The unique 'J-shaped' binding mode of Teneligliptin, dictated by the structural features of the 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine-derived moiety, confers exceptional selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9. Teneligliptin exhibits IC50 values of 260 nM and 540 nM for human DPP-8 and DPP-9, respectively , resulting in a selectivity index of approximately 700- to 1500-fold [1]. This selectivity profile is superior to that observed for several other gliptins and is linked to a lower potential for off-target toxicities such as alopecia and thrombocytopenia [2].

Selectivity DPP-8 DPP-9 Off-target

In Vivo Potency and Duration of Action: Teneligliptin Moiety vs. Sitagliptin and Vildagliptin

The structural features contributed by the 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine moiety translate into superior in vivo potency. In Wistar rats, the ED50 for plasma DPP-4 inhibition by Teneligliptin is 0.41 mg/kg [1]. This is approximately 67-fold more potent than Sitagliptin (ED50: 27.3 mg/kg) and 31-fold more potent than Vildagliptin (ED50: 12.8 mg/kg) . Furthermore, Teneligliptin provides sustained DPP-4 inhibition for over 24 hours post-dose [1], supporting once-daily dosing.

Pharmacokinetics In vivo efficacy ED50

Synthetic Route Efficiency: Direct Use of Intermediate vs. Alternative Routes

The procurement of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine as a pre-formed intermediate streamlines the synthesis of Teneligliptin. A patented continuous-flow process utilizes this specific intermediate in a reductive amination step with a polysilane–Pd catalyst, enabling efficient and scalable production . This route obviates the need for constructing the complex pyrazole-piperazine core de novo, which typically involves multi-step sequences with lower overall yield [1].

Synthetic efficiency Process chemistry Yield

Procurement-Driven Application Scenarios for 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine (CAS 401566-79-8)


Synthesis of High-Potency Teneligliptin API and Its Hydrobromide Salt

This compound is the essential penultimate intermediate for the synthesis of Teneligliptin . The resulting API exhibits an IC50 of 0.37 nM against human DPP-4, which is 49-fold more potent than Sitagliptin and 9.5-fold more potent than Vildagliptin [1][2]. Its use directly enables the production of a highly potent, once-daily DPP-4 inhibitor with a proven therapeutic window derived from its >700-fold selectivity over DPP-8/DPP-9 [3].

Analytical Reference Standard for Teneligliptin Impurity A Quantification

Designated as Teneligliptin Impurity A, this compound is a certified reference standard [4] essential for developing and validating HPLC or LC-MS/MS methods used in pharmaceutical quality control and regulatory submissions (e.g., ANDA filings) for Teneligliptin formulations [5]. Its use ensures accurate quantification and compliance with ICH guidelines for impurity profiling.

Development of Next-Generation DPP-4 Inhibitors via Scaffold Optimization

The 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine scaffold serves as a privileged structure for medicinal chemistry optimization. Its known contribution to the 'J-shaped' binding mode and high DPP-4 selectivity [3] makes it an ideal starting point for designing novel DPP-4 inhibitors with potentially improved pharmacokinetic or selectivity profiles beyond those of Teneligliptin.

Continuous-Flow Process Development for Scalable API Manufacturing

This intermediate is compatible with modern continuous-flow synthesis methodologies, as demonstrated by its successful use in a polysilane–Pd-catalyzed reductive amination to yield Teneligliptin . Procuring this intermediate enables process chemists to develop and scale efficient, high-throughput manufacturing routes, reducing batch cycle times and improving process safety compared to traditional batch synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.